molecular formula C17H16ClN3O2S B2801607 N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide CAS No. 2309341-97-5

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

Cat. No.: B2801607
CAS No.: 2309341-97-5
M. Wt: 361.84
InChI Key: UPSOTXNJABVZIP-UHFFFAOYSA-N
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Description

N1-(5-Chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is a high-purity oxalamide derivative intended for research and development purposes. Compounds featuring the oxalamide functional group are of significant scientific interest due to their potential as guest-interactive sites in advanced material science . The oxalamide group can engage in specific host-guest interactions through hydrogen bonding and dipole moments, making it a valuable building block for constructing functionalized metal-organic frameworks (MOFs) and other porous materials . The molecular structure of this compound incorporates a chloro-cyanophenyl moiety and a thiophene-containing alkyl chain, which may contribute to unique electronic and steric properties. Researchers can explore its application in the design of new materials for gas adsorption, chemical separation, and heterogeneous catalysis . Furthermore, structurally related compounds have been investigated in pharmaceutical research for their biological activity, highlighting the versatility of the oxalamide scaffold in drug discovery endeavors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-17(2,12-5-6-24-9-12)10-20-15(22)16(23)21-14-7-13(18)4-3-11(14)8-19/h3-7,9H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSOTXNJABVZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxalamide core: This involves the reaction of oxalyl chloride with an amine to form the oxalamide backbone.

    Introduction of the aromatic and heterocyclic groups: The aromatic group (5-chloro-2-cyanophenyl) and the heterocyclic group (2-methyl-2-(thiophen-3-yl)propyl) are introduced through nucleophilic substitution reactions.

    Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amines or other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name N1 Substituent N2 Substituent Key Properties Synthesis Method Reference
Target Compound 5-chloro-2-cyanophenyl 2-methyl-2-(thiophen-3-yl)propyl Not fully reported; inferred lipophilicity from cyano and thiophene groups. Likely involves oxalate coupling (see below).
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide Piperazine-propyl with dichlorophenyl 5-methylpyrazolyl Purified via trituration or silica gel chromatography. Trituration/Flash chromatography [1]
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide 4-chloro-3-(trifluoromethyl)phenyl Fluorophenyl with pyridinyl carbamoyl Mp 260–262°C; IR peaks at 1668 cm⁻¹ (amide C=O). Not specified [3]
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide Adamant-2-yl Benzyloxy Purity >90%; synthesized via ethyl oxalate and amine coupling in dichloromethane. Silica gel column chromatography [5]
N1-((R)-1-chloro-3,3-dimethylbutan-2-yl)-N2-((S)-1-chloro-3,3-dimethylbutan-2-yl)oxalamide Chloro-dimethylbutane (R-configuration) Chloro-dimethylbutane (S-configuration) Synthesized via ethyl oxalate and tert-leucinol under reflux. Reflux in toluene, solvent evaporation [6]

Key Observations

Thiophene vs. Heterocyclic Moieties: The thiophene ring in the target compound may confer distinct π-stacking capabilities compared to pyrazolyl () or pyridinyl groups (), influencing solubility and target selectivity . Bulkiness and Solubility: Adamantyl substituents () introduce significant hydrophobicity, contrasting with the target compound’s branched alkyl-thiophene chain, which may balance lipophilicity and solubility .

Synthesis Methodologies :

  • Most oxalamides are synthesized via ethyl oxalate coupling with amines under reflux (e.g., ). The target compound likely follows a similar route, though purification methods (e.g., trituration in ) vary based on substituent polarity .

Biological and Industrial Applications :

  • Pharmaceuticals : Compounds like ’s Regorafenib analogue and the target compound are tailored for kinase inhibition, whereas adamantyl derivatives () may target neurological pathways .
  • Fragrances : Oxalamides with methoxybenzyl groups () highlight structural versatility, though the target compound’s substituents suggest a therapeutic focus .

Critical Analysis of Structural Trends

  • Chloro vs.
  • Thiophene vs. Pyridine : Thiophene’s lower basicity compared to pyridine () could reduce off-target interactions in biological systems .
  • Steric Effects : The 2-methyl-2-(thiophen-3-yl)propyl group introduces steric hindrance, possibly limiting metabolic degradation compared to less bulky analogues (e.g., ) .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : React 5-chloro-2-cyanophenylamine with oxalyl chloride to form the intermediate N1-substituted oxalamide.
  • Step 2 : Couple the intermediate with 2-methyl-2-(thiophen-3-yl)propylamine using a coupling agent (e.g., HATU or EDCI) in anhydrous DMF .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
    • Critical Parameters : Monitor reaction progress via TLC and confirm final structure using 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} .

Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be characterized for experimental design?

  • Solubility : Test in DMSO (primary solvent for biological assays), water, and ethanol using UV-Vis spectroscopy at 25°C. Note: The chloro and cyano groups enhance lipophilicity, limiting aqueous solubility .
  • Stability : Conduct accelerated stability studies under varying pH (2–9) and temperatures (4°C, 25°C, 40°C) over 72 hours. LC-MS can identify degradation products .

Q. What spectroscopic techniques are most effective for structural validation?

  • Primary Methods :

  • NMR : 1H NMR^{1}\text{H NMR} (aromatic protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.5–7.0 ppm) and 13C NMR^{13}\text{C NMR} (carbonyl carbons at ~165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peak (e.g., [M+H]+^+ at m/z 386.08) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Strategies :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig coupling of the thiophene moiety .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction kinetics .
  • Temperature Control : Optimize between 60–80°C to balance reaction rate and side-product formation .
    • Data-Driven Approach : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent, catalyst loading, temperature) .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Case Study : For analogs with conflicting antimicrobial IC50_{50} values:

  • Systematic Comparison : Re-test under standardized assay conditions (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing cyano vs. chloro groups) with activity trends .
    • Advanced Tools : Molecular docking to assess binding affinity variations due to steric effects from the 2-methylpropyl group .

Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition studies?

  • Experimental Design :

  • Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Kinetic Studies : Measure KiK_i and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Cellular Validation : Use siRNA knockdown of suspected targets (e.g., MAPK pathways) to confirm phenotypic consistency .

Q. What in silico methods predict metabolic pathways and potential toxicity?

  • Computational Workflow :

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., thiophene ring) .
  • Toxicity Profiling : Apply QSAR models for hepatotoxicity (e.g., structural alerts for reactive metabolites) .
    • Experimental Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

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